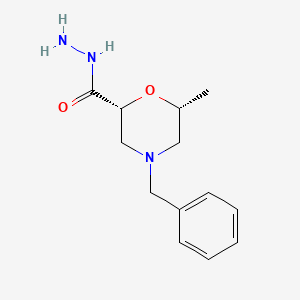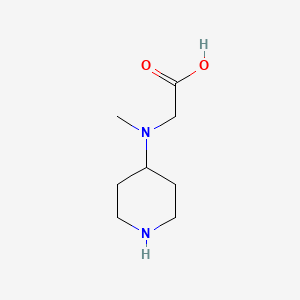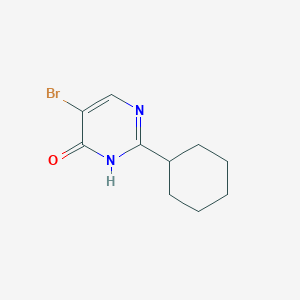
5-Bromo-2-cyclohexylpyrimidin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-cyclohexylpyrimidin-4(3h)-one is a heterocyclic organic compound that features a bromine atom, a cyclohexyl group, and a pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclohexylpyrimidin-4(3h)-one typically involves the bromination of a cyclohexylpyrimidinone precursor. A common synthetic route might include:
Starting Material: 2-cyclohexylpyrimidin-4(3h)-one.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-cyclohexylpyrimidin-4(3h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-2-cyclohexylpyrimidin-4(3h)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, compounds like this compound are studied for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites. Their unique properties can enhance the performance and functionality of these materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-cyclohexylpyrimidin-4(3h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and cyclohexyl group can influence its binding affinity and selectivity, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-phenylpyrimidin-4(3h)-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Chloro-2-cyclohexylpyrimidin-4(3h)-one: Similar structure but with a chlorine atom instead of a bromine atom.
2-Cyclohexylpyrimidin-4(3h)-one: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-2-cyclohexylpyrimidin-4(3h)-one is unique due to the presence of both a bromine atom and a cyclohexyl group
Propiedades
Fórmula molecular |
C10H13BrN2O |
|---|---|
Peso molecular |
257.13 g/mol |
Nombre IUPAC |
5-bromo-2-cyclohexyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H13BrN2O/c11-8-6-12-9(13-10(8)14)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13,14) |
Clave InChI |
GGYBWOVOYCORHS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC=C(C(=O)N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)
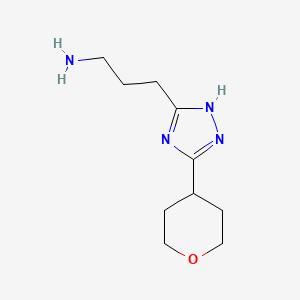
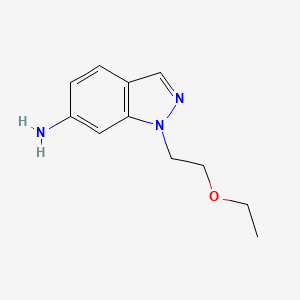
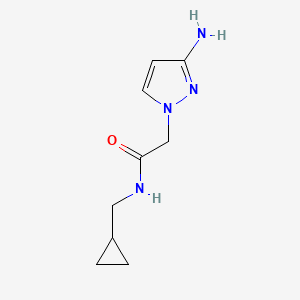
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)
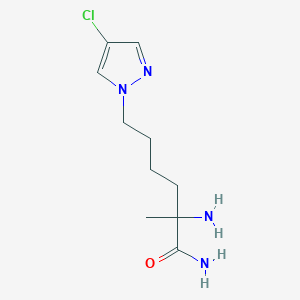

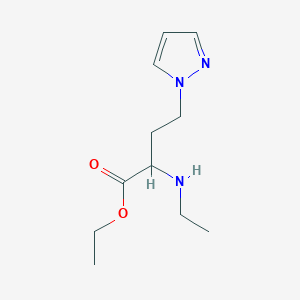
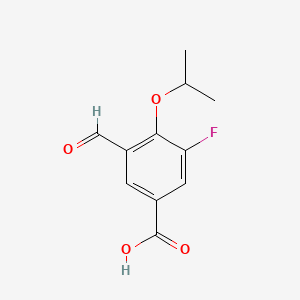
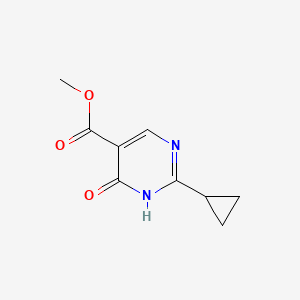
![5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde](/img/structure/B13643958.png)
![2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid](/img/structure/B13643966.png)
